molecular formula C12H14N2O2S B2577260 Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate CAS No. 1549418-68-9

Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate

Cat. No.: B2577260
CAS No.: 1549418-68-9
M. Wt: 250.32
InChI Key: JDBUPBODZHHTLC-UHFFFAOYSA-N
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Description

Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate is a synthetic thiazole derivative characterized by a 1,3-thiazole core substituted at position 2 with a cyano(cyclopentyl)methyl group and at position 4 with a methyl ester. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, provides a rigid scaffold for functionalization. The cyclopentyl substituent introduces steric bulk and lipophilicity, while the cyano group (-CN) contributes polarity and electron-withdrawing effects. The methyl ester (-COOCH₃) at position 4 enhances solubility in organic solvents and may serve as a prodrug moiety in pharmaceutical applications.

Properties

IUPAC Name

methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-16-12(15)10-7-17-11(14-10)9(6-13)8-4-2-3-5-8/h7-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBUPBODZHHTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)C(C#N)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate typically involves the reaction of cyclopentylmethylamine with a thiazole derivative under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate with structurally related thiazole derivatives, focusing on molecular features, substituent effects, and applications:

Compound Name Molecular Formula Molecular Weight Substituent at Position 2 Substituent at Position 5 Key Properties/Applications References
This compound C₁₂H₁₄N₂O₂S* 266.32* Cyano(cyclopentyl)methyl None High lipophilicity; potential CNS activity due to cyclopentyl group Inferred
Methyl 2-phenyl-1,3-thiazole-4-carboxylate C₁₁H₉NO₂S 235.26 Phenyl None Intermediate in agrochemical synthesis; aromatic π-π interactions [3]
Methyl 2-amino-5-propyl-1,3-thiazole-4-carboxylate C₈H₁₂N₂O₂S 200.26 Amino (-NH₂) Propyl Enhanced solubility via H-bonding; antimicrobial studies [4, 7]
Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate C₈H₁₂N₂O₂S 200.26 Amino (-NH₂) Isopropyl Crystallizes in monoclinic P2₁/n; structural stability [7]
2-Amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylate C₁₀H₇ClN₂O₂S 278.75 Amino (-NH₂) 2-Chlorophenyl Halogen-enhanced reactivity; pesticide intermediates [8]

*Note: Molecular formula and weight for the target compound are inferred based on structural analysis.

Key Comparative Insights:

Substituent Effects on Lipophilicity: The cyclopentyl group in the target compound increases lipophilicity compared to phenyl () or alkyl substituents (). This property may enhance blood-brain barrier penetration, making it relevant for CNS-targeted drug design. The cyano group introduces polarity but retains lipophilicity, balancing solubility and membrane permeability.

Electronic and Steric Influences: Amino groups () enable hydrogen bonding, improving aqueous solubility and target-binding specificity. In contrast, the target compound’s cyano group acts as a hydrogen-bond acceptor without donating protons. Halogenated analogs () exhibit enhanced electrophilicity, useful in covalent inhibitor design or pesticide chemistry .

Crystallographic Behavior: Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate () forms stable monoclinic crystals (P2₁/n), suggesting ordered packing due to its planar amino and isopropyl groups. The target compound’s bulky cyclopentyl group may hinder crystallization, favoring amorphous solids.

Biological and Industrial Applications: Phenyl-substituted analogs () are common intermediates in agrochemical synthesis, leveraging aromatic interactions for stability. Amino-substituted derivatives () are explored for antimicrobial activity, while halogenated variants () align with pesticide development .

Research Findings and Data Gaps

  • Synthetic Challenges: The cyclopentyl and cyano groups in the target compound may require specialized solvents (e.g., cyclopentyl methyl ether, ) for efficient synthesis due to their polarity and steric demands.
  • Biological Data: No direct pharmacological studies on the target compound were identified in the provided evidence.
  • Structural Analysis : SHELX software () is widely used for crystallographic refinement of thiazole derivatives, but the target compound’s structural data remain uncharacterized in the literature.

Biological Activity

Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate (CAS No. 1549418-68-9) is a thiazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a thiazole ring, a cyano group, and a cyclopentyl moiety, which contribute to its unique properties and reactivity. This article reviews the biological activity of this compound based on available literature, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₄N₂O₂S
  • Molecular Weight : 250.32 g/mol
  • IUPAC Name : this compound
  • Key Functional Groups :
    • Thiazole Ring : Contributes to the aromatic stability and potential biological interactions.
    • Cyano Group : An electron-withdrawing group that may enhance reactivity.
    • Cyclopentyl Group : Provides hydrophobic characteristics that can influence solubility and membrane permeability.

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activity of this compound has been explored in various studies.

Anticancer Activity

Several studies have investigated the anticancer properties of thiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell Line TestedIC₅₀ (µM)Mechanism of Action
Thiazole Derivative AMCF-7 (Breast Cancer)0.65Induces apoptosis via caspase activation
Thiazole Derivative BA549 (Lung Cancer)1.5Cell cycle arrest at G1 phase
This compoundU937 (Monocytic Leukemia)TBDTBD

Note: Specific IC₅₀ values for this compound were not found in the literature; further research is needed.

The mechanism by which thiazole derivatives exert their biological effects often involves interaction with cellular pathways related to apoptosis and cell proliferation. For example:

  • Apoptosis Induction : Some derivatives activate caspases, leading to programmed cell death.
  • Kinase Inhibition : Thiazoles have been noted for their ability to inhibit kinases involved in cancer progression, which could be relevant for this compound.

Case Studies

  • Study on Thiazolo[5,4-f]quinazolin-9(8H)-ones :
    • A library of thiazoloquinazoline derivatives was synthesized and tested for kinase inhibition relevant to Alzheimer’s disease. Similar thiazoles demonstrated multi-target inhibitory effects against kinases, suggesting a potential parallel for this compound in cancer therapy .
  • Cytotoxicity Studies :
    • In vitro evaluations indicated that certain thiazole derivatives exhibited cytotoxic effects against various cancer cell lines with IC₅₀ values comparable to established chemotherapeutics .

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